Mercaptide V Mercaptide V
Brand Name: Vulcanchem
CAS No.: 49792-49-6
VCID: VC19648954
InChI: InChI=1S/2C7H6O2S.Hg/c2*8-7(9)5-3-1-2-4-6(5)10;/h2*1-4,10H,(H,8,9);/q;;+2/p-2
SMILES:
Molecular Formula: C14H10HgO4S2
Molecular Weight: 507.0 g/mol

Mercaptide V

CAS No.: 49792-49-6

Cat. No.: VC19648954

Molecular Formula: C14H10HgO4S2

Molecular Weight: 507.0 g/mol

* For research use only. Not for human or veterinary use.

Mercaptide V - 49792-49-6

Specification

CAS No. 49792-49-6
Molecular Formula C14H10HgO4S2
Molecular Weight 507.0 g/mol
IUPAC Name 2-carboxybenzenethiolate;mercury(2+)
Standard InChI InChI=1S/2C7H6O2S.Hg/c2*8-7(9)5-3-1-2-4-6(5)10;/h2*1-4,10H,(H,8,9);/q;;+2/p-2
Standard InChI Key CCAWZHWSULWNGX-UHFFFAOYSA-L
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)[S-].C1=CC=C(C(=C1)C(=O)O)[S-].[Hg+2]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Bonding

Mercaptide V consists of a mercury(II) cation (Hg2+\text{Hg}^{2+}) bonded to two deprotonated 2-mercaptobenzoate ligands. Each ligand donates a sulfur atom from the thiol (-SH) group and an oxygen atom from the carboxylate (-COO^-) group, forming a tetracoordinated complex . The IUPAC name, 2-carboxybenzenethiolate;mercury(2+), reflects this coordination geometry. The structure is stabilized by resonance within the aromatic ring and chelation effects from the mercaptobenzoate moieties.

Physicochemical Properties

Key physical properties of Mercaptide V are summarized in Table 1.
Table 1: Physicochemical Properties of Mercaptide V

PropertyValueSource
Molecular FormulaC14H10HgO4S2\text{C}_{14}\text{H}_{10}\text{HgO}_4\text{S}_2
Molecular Weight507.0 g/mol
CAS Number49792-49-6
Topological Polar Surface Area76.6 Ų
SolubilityInsoluble in water; soluble in organic solvents (inferred)

The compound’s insolubility in water aligns with the behavior of metal thiolates, which often form precipitates in aqueous media . Its solubility in organic solvents, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), is inferred from analogous mercury complexes .

Synthesis and Industrial Relevance

Synthetic Pathways

Mercaptide V is synthesized via the reaction of mercury(II) oxide (HgO\text{HgO}) with thiosalicylic acid (C7H6O2S\text{C}_7\text{H}_6\text{O}_2\text{S}) under reflux conditions. The general reaction is:

HgO+2HS-C6H4COOHg(S-C6H4COO)2+H2O\text{HgO} + 2 \, \text{HS-C}_6\text{H}_4\text{COO}^- \rightarrow \text{Hg(S-C}_6\text{H}_4\text{COO)}_2 + \text{H}_2\text{O}

This method mirrors the synthesis of other metal mercaptides, such as antimony mercaptide, where metal oxides react with thioglycolates . Catalysts like sulfuric acid may accelerate the reaction, though specific details for Mercaptide V remain scarce in public literature.

Toxicological and Environmental Implications

Mechanisms of Toxicity

Mercaptide V’s toxicity stems from mercury’s affinity for sulfhydryl (-SH) groups in biomolecules. Key mechanisms include:

  • Protein Binding: Mercury disrupts enzyme function by forming stable mercaptide bonds with cysteine residues, as demonstrated in mutant E. coli tetracycline/H+^+ antiporters .

  • Oxidative Stress: Mercury ions induce reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage .

Human Health Risks

Case studies on methyl mercaptan exposure (a structurally simpler thiol) provide insights into potential hematological effects, such as methemoglobinemia and hemolytic anemia . For Mercaptide V, acute exposure risks include:

  • Neurological Damage: Coma and convulsions, as observed in mercury poisoning cases .

  • Renal Failure: Accumulation in proximal tubules causing nephrotoxicity .

Table 2: Toxicity Endpoints for Mercury Compounds

EndpointMercaptide V (Inferred)Methyl Mercaptan (Reference)Source
Lethal Concentration (LC₅₀)Not reported675 ppm (rats, 4 hours)
Methemoglobinemia RiskHighObserved in humans
NeurotoxicitySevereComa at 1,400 ppm (rats)

Environmental Persistence

Mercury compounds bioaccumulate in aquatic ecosystems, posing risks to wildlife and humans via the food chain. Mercaptide V may degrade into elemental mercury (Hg0\text{Hg}^0) or methylmercury (CH3Hg+\text{CH}_3\text{Hg}^+), both of which are environmentally persistent .

Future Research Directions

Alternative Applications

Despite toxicity, Mercaptide V’s strong thiol-binding capacity could be exploited in:

  • Catalysis: As a catalyst in organic transformations requiring selective thiol coordination.

  • Nanotechnology: Templating mercury sulfide (HgS) nanoparticles for optoelectronic devices.

Safer Analogues

Research into non-toxic metal mercaptides (e.g., zinc or iron derivatives) may replicate Mercaptide V’s functional properties without environmental hazards .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator